(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate
Description
This compound is a thiazolidinone derivative featuring a 3,4-dimethoxybenzylidene substituent at the 5-position of the thiazolidinone ring, an acetamido linker, and an ethyl benzoate moiety at the 4-position. Its Z-configuration at the benzylidene double bond is critical for stereochemical stability and biological interactions. The thioxo (C=S) group at the 2-position distinguishes it from oxo (C=O) analogs, influencing electronic properties and reactivity .
Properties
IUPAC Name |
ethyl 4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c1-4-31-22(28)15-6-8-16(9-7-15)24-20(26)13-25-21(27)19(33-23(25)32)12-14-5-10-17(29-2)18(11-14)30-3/h5-12H,4,13H2,1-3H3,(H,24,26)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGGEWBSSVXKTO-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate typically involves multiple steps, starting with the formation of the thioxothiazolidinone core This can be achieved through the reaction of appropriate thiocarboxylic acids with amines under specific conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Core Thiazolidinone Formation
The thiazolidinone core is synthesized via cyclocondensation of thiourea derivatives with α-mercaptocarboxylic acids or esters. For this compound, rhodanine (2-thioxothiazolidin-4-one) serves as the foundational scaffold . Microwave-assisted synthesis has been employed to optimize yield and stereochemical control, producing exclusively the thermodynamically stable Z-isomer .
Knoevenagel Condensation
The 5-(3,4-dimethoxybenzylidene) moiety is introduced via a Knoevenagel reaction between the rhodanine derivative and 3,4-dimethoxybenzaldehyde. Key conditions include:
-
Catalyst : Piperidine (0.1 eq) in glacial acetic acid
-
Microwave Irradiation : 300 W at 120°C for 10–20 minutes .
This method achieves yields of 62–98% for analogous compounds .
Table 1: Reaction Parameters for Knoevenagel Condensation
| Parameter | Value/Detail |
|---|---|
| Reactants | Rhodanine derivative, 3,4-dimethoxybenzaldehyde |
| Solvent | Glacial acetic acid |
| Catalyst | Piperidine |
| Temperature | 120°C (microwave) |
| Reaction Time | 10–20 minutes |
| Stereochemical Outcome | Exclusively Z-isomer |
Acetamido-Benzoate Ester Functionalization
The acetamido-benzoate side chain is introduced via amide coupling:
-
Activation : The carboxylic acid group of 4-aminobenzoic acid is activated using coupling agents (e.g., EDC, DCC).
-
Coupling : Reaction with the amine-functionalized thiazolidinone intermediate under inert conditions .
-
Esterification : Ethyl ester formation via treatment with ethanol in acidic media .
Thioxo Group Reactivity
The 2-thioxo group participates in nucleophilic substitutions. For example:
-
Sulfur-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives, though competing N-alkylation may occur .
-
Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, forming sulfoxide or sulfone derivatives .
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH/EtOH yields the sodium carboxylate salt.
-
Acidic Hydrolysis : HCl/EtOH yields the free carboxylic acid, enabling further derivatization .
Benzylidene Modifications
The exocyclic double bond (C5=CH) exhibits reactivity typical of α,β-unsaturated ketones:
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Studies have shown that compounds with thiazolidinone structures exhibit antimicrobial activity against various pathogens. Research indicates that (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate may inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects
- Anticancer Activity
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions, including condensation reactions between appropriate aldehydes and thiazolidinones. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Claisen-Schmidt Reaction | Base-promoted condensation of benzaldehyde and ketone | 80 |
| One-Pot Synthesis | Sequential addition of reagents in a single reaction | 75 |
Case Studies
- Case Study on Antimicrobial Activity
- Case Study on Anti-inflammatory Effects
- Case Study on Anticancer Properties
Mechanism of Action
The mechanism by which (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate exerts its effects involves interactions with specific molecular targets. The thioxothiazolidinone core can bind to enzymes or receptors, modulating their activity. The benzamide group may also play a role in these interactions, contributing to the compound's overall biological activity.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The 3,4-dimethoxybenzylidene group may improve binding to hydrophobic enzyme pockets compared to 4-ethoxy analogs . The thioxo group’s electron-withdrawing nature could enhance reactivity in nucleophilic environments versus oxo analogs .
- Synthetic Challenges : The target compound’s synthesis remains unelucidated, though DMAD-based methods (as in 4a-j) or reductive amination (as in 24a) are plausible routes .
- Biological Potential: While direct activity data for the target compound is lacking, structural analogs show antileukemic () and antimicrobial () properties, suggesting therapeutic promise.
Biological Activity
(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound features several notable structural components:
- Thiazolidinone Core : Known for various biological properties, including anti-inflammatory and anticancer activities.
- Methoxy-substituted Benzylidene Moiety : This structure may enhance the compound's reactivity and biological interactions.
- Ethyl Ester Group : Contributes to the solubility and bioavailability of the compound.
The molecular formula is with a molecular weight of 486.6 g/mol .
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific activity of this compound against cancer cells remains to be fully elucidated but is supported by the activity of related thiazolidinones .
Anti-inflammatory Effects
Compounds within the thiazolidinone class are known to possess anti-inflammatory effects. Preliminary studies suggest that this compound may exhibit similar properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition potential of thiazolidinones. For example, arylidene thioxothiazolidinones have been shown to inhibit Tyrosyl-DNA phosphodiesterase 1 (Tdp1) with submicromolar IC50 values . The specific interaction mechanisms often involve hydrogen bonding with key residues in the enzyme's active site.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Formation of Thiazolidinone Core : This can be achieved through cyclization reactions involving isothiocyanates and carbonyl compounds.
- Benzylidene Formation : The introduction of the benzylidene moiety can be accomplished via condensation reactions.
- Final Acetylation : The ethyl ester group is introduced to enhance solubility and biological activity.
Sustainable practices such as microwave-assisted synthesis may be employed to improve yields and reduce environmental impact .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate?
- Methodological Answer : The compound is synthesized via a multi-step route involving: (i) Thiazolidinone core formation : Condensation of mercaptoacetic acid with substituted benzaldehyde derivatives under acidic reflux conditions (e.g., ethanol/acetic acid, 4–6 hours) to form the 4-oxo-2-thioxothiazolidine ring . (ii) Benzylidene introduction : Reaction of the thiazolidinone intermediate with 3,4-dimethoxybenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid, to achieve Z-isomer selectivity . (iii) Acetamido benzoate functionalization : Coupling of the benzylidene-thiazolidinone intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from ethanol or DMF .
Q. How is structural confirmation of the compound achieved post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- IR spectroscopy : Identification of C=O (1670–1720 cm⁻¹), C=S (1220–1250 cm⁻¹), and amide N–H (3300 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assignments include the ethyl ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), methoxy groups (δ 3.8–3.9 ppm), and benzylidene olefinic protons (δ 7.2–7.6 ppm, Z-configuration confirmed by coupling constants) .
- HRMS : Validation of molecular formula (e.g., C₂₃H₂₃N₂O₆S₂) with <5 ppm error .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are cross-checked with theoretical values (e.g., C: 54.31%, H: 4.56%, N: 5.51%, S: 12.61%) .
Q. What solvent systems are optimal for solubility and crystallization?
- Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Crystallization is achieved using ethanol/water mixtures (70:30 v/v) or DMF/ethyl acetate gradients. Solubility testing via Hansen solubility parameters (HSPiP software) can optimize solvent selection .
Advanced Research Questions
Q. How can Z/E isomerism be controlled during benzylidene formation?
- Methodological Answer : Z-selectivity is influenced by:
- Reaction temperature : Lower temperatures (60–70°C) favor kinetic Z-isomer formation .
- Acid catalysis : Glacial acetic acid stabilizes the transition state for Z-configuration .
- Steric effects : Bulky substituents on the benzaldehyde (e.g., 3,4-dimethoxy) bias the reaction toward the Z-isomer .
Isomeric purity is confirmed via NOESY NMR (spatial proximity of benzylidene protons to thiazolidinone methylene groups) .
Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Analog synthesis : Replace 3,4-dimethoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups .
- Bioassay correlation : Test analogs against targets (e.g., kinase inhibition, antimicrobial activity) and use QSAR models to link substituent Hammett constants (σ) to potency .
Example: 3,4-Dimethoxy groups enhance π-π stacking with hydrophobic enzyme pockets, as shown in docking studies .
Q. How can discrepancies in reported bioactivity data for thiazolidinone derivatives be resolved?
- Methodological Answer : Contradictions arise from variations in assay protocols or impurity profiles. Mitigation strategies include:
- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
- HPLC purity checks : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .
Q. What computational approaches predict the compound’s interaction with kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB IDs: 1ATP for CDK2, 1JVP for GSK-3β). Focus on hydrogen bonding with catalytic lysine residues and hydrophobic interactions with the benzylidene moiety .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability .
Experimental validation via kinase inhibition assays (IC₅₀ determination) is critical .
Q. How can metabolic stability be improved for in vivo studies?
- Methodological Answer :
- Prodrug design : Replace the ethyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
- Microsomal assays : Test hepatic clearance using rat liver microsomes (RLM) and identify metabolic soft spots (e.g., ester hydrolysis) .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
Q. What strategies resolve conflicting NMR data for olefinic protons?
- Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes. Solutions include:
Q. How to design a high-throughput screening (HTS) pipeline for this compound?
- Methodological Answer :
- Library construction : Synthesize 50–100 analogs with diversified substituents (e.g., halogen, alkyl, aryl) .
- Automated assays : Use 384-well plates for kinase inhibition (ADP-Glo™) and cytotoxicity (MTT) screening .
- Hit prioritization : Apply machine learning (e.g., Random Forest) to rank compounds by predicted efficacy/toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
